molecular formula C12H17Cl2N B14475086 N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride CAS No. 65199-36-2

N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride

Cat. No.: B14475086
CAS No.: 65199-36-2
M. Wt: 246.17 g/mol
InChI Key: ZGMTWMAJWYQQJP-UHFFFAOYSA-M
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Description

N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride is a chemical compound with a unique structure that includes a chlorinated butene moiety attached to a dimethylanilinium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride typically involves the reaction of 3-chlorobut-1-ene with N,N-dimethylaniline in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over the reaction parameters, leading to efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or alcohols, while substitution reactions can produce a variety of substituted anilinium compounds.

Scientific Research Applications

N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound can be used in studies involving cell signaling and receptor binding due to its structural similarity to certain biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-butene: A simpler compound with a similar chlorinated butene structure.

    N,N-Dimethylaniline: Shares the dimethylanilinium group but lacks the chlorinated butene moiety.

    (3-Chloro-1-butyn-1-yl)benzene: Another compound with a chlorinated butene structure but with a benzene ring instead of an anilinium group.

Uniqueness

N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride is unique due to its combination of a chlorinated butene moiety and a dimethylanilinium group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

CAS No.

65199-36-2

Molecular Formula

C12H17Cl2N

Molecular Weight

246.17 g/mol

IUPAC Name

3-chlorobut-1-enyl-dimethyl-phenylazanium;chloride

InChI

InChI=1S/C12H17ClN.ClH/c1-11(13)9-10-14(2,3)12-7-5-4-6-8-12;/h4-11H,1-3H3;1H/q+1;/p-1

InChI Key

ZGMTWMAJWYQQJP-UHFFFAOYSA-M

Canonical SMILES

CC(C=C[N+](C)(C)C1=CC=CC=C1)Cl.[Cl-]

Origin of Product

United States

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